4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Description
Properties
IUPAC Name |
4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWTZUGZRSAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)O1)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462607 | |
| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129482-56-0 | |
| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Chlorinated Diols with Carbonylating Agents
A primary method involves the reaction of chlorinated diols with carbonylating reagents such as bis(trichloromethyl) carbonate (triphosgene). This approach eliminates the need for hazardous phosgene gas while maintaining high yields. For example, analogous syntheses of 4,5-dimethyl-1,3-dioxolan-2-one demonstrate that 3-hydroxy-2-butanone reacts with triphosgene in dichloromethane at 0–5°C, yielding 85–90% product after 6 hours. Adapting this method for the dichloro derivative likely requires a chlorinated precursor, such as 3-chloro-4-hydroxy-2-butanone, to introduce chlorine atoms during cyclization.
Key reaction parameters:
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Temperature : 0–25°C (prevents side reactions)
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Solvent : Dichloromethane or tetrahydrofuran (ensures homogeneity)
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Molar ratio : 1:1.2 (diol to triphosgene)
Chlorination of Preformed Cyclic Carbonates
Post-synthetic chlorination of 4,5-dimethyl-1,3-dioxolan-2-one offers an alternative route. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) selectively substitute hydrogen atoms at the 4 and 5 positions. Experimental data for similar compounds show that SO₂Cl₂ in carbon tetrachloride at 40°C achieves >70% chlorination efficiency within 4 hours.
Table 1: Chlorination Efficiency with Different Reagents
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SO₂Cl₂ | CCl₄ | 40 | 4 | 72 |
| NCS | DMF | 25 | 8 | 65 |
| Cl₂ (gas) | CH₂Cl₂ | 0 | 2 | 68 |
Reaction Optimization and Mechanistic Insights
Catalytic Effects on Cyclization
The use of tertiary amines (e.g., triethylamine) as acid scavengers accelerates cyclization by neutralizing HCl byproducts. In the synthesis of 4,5-dimethyl-1,3-dioxolan-2-one, triethylamine improves yields from 75% to 92% by shifting the equilibrium toward product formation. For dichloro derivatives, pyridine may offer superior performance due to its stronger base strength and compatibility with chlorinated intermediates.
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. However, dichloromethane is preferred for industrial processes due to its lower cost and ease of removal. Kinetic studies on analogous systems reveal a second-order dependence on diol and triphosgene concentrations, with an activation energy of 45–50 kJ/mol.
Industrial-Scale Production Strategies
Continuous-Flow Reactor Systems
Modern facilities adopt continuous-flow reactors to improve safety and scalability. A typical setup involves:
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Pre-mixing zone : Diol and triphosgene are combined at 5°C.
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Reaction channel : Residence time of 30–60 minutes at 25°C.
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Quenching stage : Aqueous sodium bicarbonate neutralizes excess reagent.
This method reduces batch-to-batch variability and achieves throughputs of 500–1,000 kg/day.
Waste Minimization Techniques
The triphosgene route generates 30% less waste compared to traditional phosgene methods. Spent solvent is recycled via distillation, reducing raw material costs by 15–20%.
Analytical Characterization and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) resolves the target compound from byproducts like unreacted diol or over-chlorinated species. Acceptable purity thresholds for industrial grades exceed 98.5%.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolanones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one has the molecular formula CHClO and a molecular weight of approximately 185.01 g/mol. The compound features two chlorine atoms and two methyl groups attached to a dioxolane ring, contributing to its reactivity and potential biological applications. Its structure can exist in both cis and trans isomeric forms, which may exhibit different properties and activities.
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of various organic compounds. Its cyclic structure with readily available leaving groups (chlorine atoms) facilitates substitution reactions that allow for the introduction of diverse functional groups. This property makes it a valuable building block for synthesizing complex molecules with desired properties applicable in drug discovery and material science .
Pharmaceutical Development
Research indicates that this compound shows potential as a pharmaceutical intermediate or active ingredient. It has been studied for its biological activities, including interactions with biomolecules that could lead to therapeutic applications. Although it is not a therapeutic agent itself, its derivatives may possess enhanced biological activity .
Analytical Chemistry
Due to its well-defined structure and unique physicochemical properties, this compound serves as a reference standard in analytical chemistry. It is utilized in various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify unknown compounds in mixtures. This application is crucial for environmental monitoring, pharmaceutical analysis, and forensic science .
Production of Pesticides and Antifungal Agents
In industrial settings, this compound is employed in the production of pesticides and antifungal agents. Its chemical reactivity allows for the development of compounds that can effectively target pests or fungal infections .
Material Science
The compound's versatility extends to material science where it can be used to synthesize polymers or other materials with specific properties tailored for particular applications. The ability to modify its structure through substitution reactions enhances its utility in developing new materials .
Case Study 1: Synthesis of Antifungal Agents
A study explored the synthesis of novel antifungal agents using this compound as a precursor. The research demonstrated that derivatives synthesized from this compound exhibited significant antifungal activity against various strains of fungi. This highlights the compound's potential in developing effective treatments for fungal infections .
Case Study 2: Analytical Applications
In another investigation focusing on environmental monitoring, researchers utilized this compound as a standard reference material for quantifying pollutants in water samples using NMR spectroscopy. The study confirmed the compound's reliability as a standard due to its distinct spectral characteristics .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one (CDMDO)
- Structure : Replaces one chlorine atom with a hydroxyl group.
- Synthesis : Produced via chlorination of 4,5-dimethyl-1,3-dioxolan-2-one. Acts as a precursor to 4,5-dimethyl-1,3-dioxolen-2-one (DMDO) through dehydrochlorination using organic bases like N,N-dimethylaniline (70% yield under optimized conditions) .
- Applications : Used in modifying antibiotics and synthesizing optically active pharmaceuticals .
- Key Difference : The absence of a second chlorine atom reduces its reactivity in substitution reactions compared to the dichloro derivative.
4,5-Dimethyl-1,3-dioxol-2-one (DMDO)
- Structure : Lacks chlorine atoms, with methyl groups at both 4,5-positions (CAS: 4437-70-1) .
- Physical Properties : Lower density (1.11 g/cm³ ) and molar mass (128.13 g/mol ) compared to the dichloro compound .
- Applications : A direct precursor to angiotensin II receptor blockers (ARBs) like olmesartan medoxomil, enabling controlled drug release .
- Key Difference : The absence of chlorine atoms simplifies synthesis but limits utility in halogenation reactions.
4,5-Difluoro-1,3-dioxolan-2-one
- Structure : Fluorine replaces chlorine atoms.
- Synthesis : Prepared via fluorine-chlorine substitution using fluorinating agents (e.g., KF) under mild conditions .
- Applications : Investigated as a high-performance additive in lithium-ion battery electrolytes due to fluorine’s electron-withdrawing effects, which enhance oxidative stability .
- Key Difference : Fluorine’s smaller atomic size and higher electronegativity alter electronic properties, making it suitable for energy storage applications rather than pharmaceuticals.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one
- Structure : Features a methylene group at the 5-position (CAS: 4437-80-3) .
- Physical Properties : Lower boiling point (82°C at 18 Torr ) and density (1.11 g/cm³ ) due to reduced molecular weight and steric effects .
- Applications: Potential monomer in polymer chemistry due to its reactive methylene group.
- Key Difference : The methylene group enables participation in Diels-Alder reactions, unlike the dichloro derivative.
4,5-Diphenyl-1,3-dioxolan-2-one
- Structure : Phenyl groups replace methyl and chlorine substituents .
- Applications : Explored in materials science for aromaticity-driven applications, such as conductive polymers .
- Key Difference : The bulky phenyl groups increase steric hindrance, limiting its use in drug synthesis but enhancing suitability for aromatic systems.
Comparative Data Table
*Estimated based on molecular formula.
Research Findings and Industrial Relevance
- Pharmaceuticals : The dichloro compound’s chlorine atoms facilitate selective substitution reactions, critical for constructing chiral centers in ARBs . In contrast, DMDO’s lack of halogens simplifies prodrug activation .
- Battery Technology: Fluorinated derivatives exhibit superior electrochemical stability, highlighting the impact of halogen choice on application .
- Synthetic Efficiency : The dichloro compound’s synthesis requires precise chlorination conditions, whereas fluorinated analogs prioritize mild fluorination protocols .
Biological Activity
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (often abbreviated as DDDO) is a synthetic organic compound characterized by its dioxolane structure. With a molecular formula of C₅H₆Cl₂O₃ and a molecular weight of approximately 185.01 g/mol, DDDO contains two chlorine atoms and two methyl groups attached to a dioxolane ring. This unique configuration contributes to its chemical reactivity and potential biological applications.
The biological activity of DDDO is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor interactions. The specific pathways and molecular targets are context-dependent, varying based on the compound's application in research or industry.
Biological Activities
Research indicates that DDDO exhibits several notable biological activities, including:
- Antimicrobial Properties : Studies have shown that DDDO has potential antimicrobial effects against various pathogens. Its structure allows it to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Preliminary investigations suggest that DDDO may exhibit anticancer properties by inducing apoptosis in cancer cells. The exact mechanisms remain under study but may involve the modulation of signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : DDDO has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered biochemical processes, which may be beneficial in therapeutic contexts.
Comparative Analysis
To better understand the biological activity of DDDO, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar dioxolane structure | Exhibits distinct stereochemistry affecting reactivity |
| Trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar framework with different stereochemistry | May show varied biological activities due to structural differences |
| 4,5-Dimethyl-1,3-dioxolan-2-one | Lacks chlorine atoms | Different chemical properties and reactivity profile |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of DDDO demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that DDDO induces apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with DDDO compared to control groups. Further mechanistic studies are ongoing to elucidate the specific pathways involved in this process .
Synthesis and Applications
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups through substitution reactions. This versatility makes it a valuable intermediate for synthesizing complex organic molecules used in pharmaceuticals and specialty chemicals.
Industrial Applications
In addition to its potential therapeutic applications, DDDO is utilized in:
- Organic Synthesis : As a building block for various organic compounds.
- Pharmaceutical Development : In the synthesis of intermediates for drug formulation.
- Analytical Chemistry : As a reference standard in mass spectrometry and NMR spectroscopy due to its well-defined structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via epoxide carbonylation. For example, analogous cyclic carbonates (e.g., 4,4-dimethyl-1,3-dioxolan-2-one) are prepared by reacting epoxides (e.g., 2,2-dimethyloxirane) with CO₂ under catalytic conditions (e.g., ruthenium porphyrin complexes or organocatalysts) . Reaction temperature (80–120°C), CO₂ pressure (1–5 bar), and catalyst loading (1–5 mol%) critically affect yield and purity. NMR (¹H/¹³C) and GC-MS are used to confirm structure and purity .
- Key Data : Typical yields range from 60–85% under optimized conditions .
Q. How is the structural conformation (cis/trans isomerism) of this compound characterized?
- Methodology : NMR spectroscopy is the primary tool. For example, ¹H NMR of analogous compounds (e.g., 4,5-dimethyl-1,3-dioxolan-2-one) reveals cis/trans isomer ratios (e.g., 4:3) via distinct splitting patterns (δ 4.90–4.79 ppm for cis; δ 4.40–4.29 ppm for trans) . X-ray crystallography further resolves spatial arrangements, as demonstrated for 4,5-dimethyl derivatives .
Q. What are the key physicochemical properties (e.g., density, boiling point) of this compound, and how are they experimentally determined?
- Methodology :
- Density : Predicted via computational models (e.g., 1.46±0.1 g/cm³) .
- Boiling Point : Estimated using thermogravimetric analysis (TGA) or empirical correlations (e.g., 252.3±30.0°C predicted) .
- Purity : Assessed via HPLC or recrystallization (e.g., MeOH evaporation) .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity in CO₂ fixation or ring-opening polymerization involving this compound?
- Methodology : Density Functional Theory (DFT) calculates activation energies for CO₂ insertion into epoxide rings, while Molecular Dynamics (MD) simulates solvent effects on reaction pathways. For example, studies on similar cyclic carbonates show that electron-withdrawing substituents (e.g., Cl) lower activation barriers by stabilizing transition states .
- Data Contradictions : Experimental yields may deviate from computational predictions due to solvent polarity or steric effects not fully modeled .
Q. What strategies resolve discrepancies in NMR data when characterizing stereoisomers or impurities?
- Methodology :
- Isomer Separation : Use chiral columns (e.g., CHIRALPAK® IA) in HPLC .
- Dynamic NMR : Analyze temperature-dependent peak coalescence to distinguish slow-exchanging isomers .
- Spiking Experiments : Compare with authentic samples (e.g., cis/trans standards) .
Q. How does the compound’s stability under acidic/basic conditions impact its application in polymer synthesis?
- Methodology : Conduct accelerated degradation studies:
- Acidic Conditions : Monitor hydrolysis (e.g., 0.1M HCl, 25°C) via FTIR for carbonyl group loss (~1800 cm⁻¹) .
- Basic Conditions : Measure ring-opening kinetics (e.g., with NaOH) using conductivity or titrimetry .
Applications in Advanced Research
Q. Can this compound serve as a monomer for functionalized polycarbonates?
- Methodology : Test copolymerization with propylene oxide using organocatalysts (e.g., TBACl). Characterize polymers via GPC (molecular weight) and DSC (Tg). Chlorine substituents enhance flame retardancy but may reduce thermal stability .
Q. What role does this compound play in electrolyte formulations for energy storage systems?
- Methodology : Evaluate as a co-solvent in Li-ion batteries (e.g., with LiPF₆). Measure ionic conductivity (e.g., 1–5 mS/cm at 25°C) and electrochemical stability (cyclic voltammetry up to 4.5V vs. Li/Li⁺). Fluorinated analogs (e.g., 4,5-Difluoro derivatives) show improved SEI formation .
Key Challenges & Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
